(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a Boc-protected amino acid derivative characterized by a cyclooctyl side chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in peptide synthesis and medicinal chemistry applications. Its stereochemical configuration (S) at the α-carbon and the bulky cyclooctyl substituent contribute to unique physicochemical properties, including lipophilicity and conformational rigidity, which influence its interactions with biological targets .
Properties
CAS No. |
143415-52-5 |
|---|---|
Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(2S)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
YCDKRFRIIKNPNR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Group
The Boc group is introduced to protect the amino functionality during subsequent synthetic transformations. This is typically achieved by reacting the free amino acid or amino ester with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.
- Reaction conditions: Room temperature, organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with a base like triethylamine or sodium bicarbonate.
- Outcome: Formation of the Boc-protected amino acid ester or acid.
Introduction of Cyclooctyl Side Chain
The cyclooctyl substituent at the 3-position of the propanoic acid backbone can be introduced via:
- Alkylation of a protected amino acid ester: Using cyclooctyl halides or cyclooctyl organometallic reagents.
- Asymmetric synthesis: Employing chiral catalysts or starting from chiral precursors to ensure the (S)-configuration.
Hydrolysis to Free Acid
After Boc protection and side chain introduction, the ester group (if present) is hydrolyzed to the free acid:
- Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous or mixed solvent systems (e.g., THF/water or MeOH/water).
- Conditions: Room temperature to mild heating, typically 0–5 hours depending on substrate.
- Workup: Acidification with hydrochloric acid (HCl) to precipitate the free acid, followed by filtration and drying.
Purification
Purification is commonly achieved by:
- Extraction: Using organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE).
- Chromatography: Flash column chromatography with gradients of hexane/ethyl acetate.
- Crystallization: From solvent mixtures like MTBE/heptane to obtain pure crystalline product.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | (Boc)2O, triethylamine, THF, rt, 1–2 h | 85–95 | High selectivity for amino group protection |
| Side chain introduction | Alkylation with cyclooctyl halide, base | 70–80 | Requires control of stereochemistry to maintain (S)-configuration |
| Ester hydrolysis to acid | LiOH, THF/H2O, rt, 1–5 h | 90–95 | Mild conditions prevent Boc deprotection |
| Purification | Extraction, chromatography, crystallization | 75–90 | Final product purity >95% confirmed by NMR and LC-MS |
Research Findings and Notes
- The Boc protection step is critical to prevent side reactions on the amino group during alkylation and hydrolysis.
- Use of lithium hydroxide in mixed solvents allows efficient ester hydrolysis without compromising the Boc group.
- The stereochemical integrity of the (S)-configuration is maintained by starting from chiral precursors or using asymmetric synthesis methods.
- Purification by crystallization from MTBE/heptane is effective in removing impurities and residual boronic acid derivatives if present.
- Analytical data such as ^1H NMR, ^13C NMR, and LC-MS confirm the structure and purity of the final compound.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Parameters |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc protection | Room temp, 1–2 h, base (Et3N) |
| Cyclooctyl halide or organometallic | Side chain introduction | Base, inert atmosphere, 0–25 °C |
| Lithium hydroxide (LiOH) | Ester hydrolysis | THF/H2O, rt, 1–5 h |
| Hydrochloric acid (HCl) | Acidification | pH ~4.5–5 |
| Solvents (THF, MTBE, EtOAc) | Reaction medium, extraction | Anhydrous, dry |
| Chromatography (Hexane/EtOAc) | Purification | Gradient elution |
| Crystallization (MTBE/Heptane) | Final purification | Cooling from 40 °C to 5–10 °C |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The cyclooctyl group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of fine chemicals and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, usually carried out under acidic conditions, releases the free amino group, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The cyclooctyl group distinguishes this compound from analogs with aryl, heteroaryl, or smaller cycloalkyl substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
- Cyclooctyl vs. Aryl Groups : The cyclooctyl group enhances lipophilicity (logP ~3.5 estimated) compared to 4-iodophenyl analogs, which exhibit stronger π-π interactions but lower aqueous solubility .
- Heteroaryl Substitutents : Thiophene-containing analogs (e.g., HY-W011652) show higher metabolic stability due to reduced oxidative susceptibility compared to cyclooctyl derivatives .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid, commonly referred to as Boc-3-cyclooctylalanine, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 89483-06-7
- Purity : Typically >95% .
The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to interact with various metabolic enzymes, potentially inhibiting their activity. This inhibition can affect pathways related to inflammation and cellular metabolism .
- Modulation of Signaling Pathways : Research indicates that Boc-3-cyclooctylalanine may influence key signaling pathways such as:
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in various physiological processes, including immune responses and neuronal signaling .
Biological Activity Overview
The following table summarizes the biological activities associated with (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens, including bacteria and viruses. |
| Anti-inflammatory | Modulates inflammatory responses through the inhibition of pro-inflammatory cytokines. |
| Antitumor Effects | Potential to inhibit tumor growth by affecting cell cycle regulation. |
| Neuroprotective Effects | May protect neuronal cells from apoptosis under stress conditions. |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Boc-3-cyclooctylalanine against a range of bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound was administered to assess its impact on cytokine production. The findings revealed a marked reduction in TNF-alpha and IL-6 levels, indicating its efficacy in modulating inflammatory responses .
Case Study 3: Neuroprotection
Research focusing on neurodegenerative models demonstrated that Boc-3-cyclooctylalanine could reduce neuronal cell death induced by oxidative stress. This suggests its potential application in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid with high enantiomeric purity?
- Methodology : Utilize Boc (tert-butoxycarbonyl) protection strategies for amino groups. A typical procedure involves dissolving the amino acid precursor in a basic aqueous solution (e.g., NaOH), followed by dropwise addition of di-tert-butyl dicarbonate in acetone at 0°C. The reaction proceeds at room temperature for 4 hours, followed by acidification (pH 2) and extraction with ethyl acetate. Purification via column chromatography or recrystallization ensures enantiomeric purity .
- Key Considerations : Monitor reaction pH and temperature to avoid premature deprotection. Use chiral HPLC or polarimetry to confirm enantiomeric excess.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR to verify cyclooctyl group integration and Boc-protection.
- Mass Spectrometry : Confirm molecular weight (e.g., using ESI-MS or MALDI-TOF) and fragmentation patterns.
- Melting Point Analysis : Compare observed mp values with literature data (e.g., similar Boc-protected cyclopentyl analogs: mp 127–133°C ).
Intermediate Research Questions
Q. What challenges arise in optimizing solubility for biological assays involving this compound?
- Challenge : The cyclooctyl group introduces steric bulk and hydrophobicity, reducing aqueous solubility.
- Solutions :
- Use co-solvents like DMSO or ethanol (<5% v/v) to enhance solubility without denaturing biomolecules.
- Derivatize the carboxylic acid group (e.g., methyl ester formation) for cell permeability studies, as seen in analogs like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate .
Q. How should researchers handle discrepancies in spectroscopic data for Boc-protected amino acid derivatives?
- Case Example : If -NMR chemical shifts for the Boc carbonyl group deviate from literature values (e.g., ~155 ppm), cross-validate with IR spectroscopy (C=O stretch ~1700 cm) and X-ray crystallography if crystalline .
- Resolution : Re-examine reaction conditions for potential side products (e.g., incomplete Boc protection or cyclooctyl group isomerization).
Advanced Research Questions
Q. What role does the cyclooctyl substituent play in modulating peptide conformation or receptor binding?
- Structural Insights : The cyclooctyl group’s conformational flexibility may stabilize non-canonical peptide secondary structures (e.g., β-turns) or enhance hydrophobic interactions with lipid-rich domains in target proteins.
- Experimental Design :
- Synthesize analogs with varying cycloalkyl substituents (e.g., cyclopentyl vs. cyclooctyl) and compare binding affinities using SPR or ITC .
- Perform MD simulations to assess steric effects on peptide backbone dynamics.
Q. How can researchers mitigate degradation of the Boc group under specific experimental conditions?
- Degradation Pathways : Acidic or high-temperature conditions may cleave the Boc group.
- Stabilization Strategies :
- Avoid trifluoroacetic acid (TFA) in purification; use milder acids (e.g., citric acid) for deprotection .
- Store the compound at –20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Hazard Mitigation :
- Wear PPE (lab coat, nitrile gloves, safety goggles) due to potential skin/eye irritation (H315/H319 hazard codes) .
- Avoid ignition sources; the compound may produce flammable vapors under high heat (P210/P220 precautions) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
